molecular formula C14H14N4O3 B2619919 2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide CAS No. 2034276-59-8

2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide

Cat. No.: B2619919
CAS No.: 2034276-59-8
M. Wt: 286.291
InChI Key: HLTDWFLCYMYXJR-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide moiety and a hexahydrocinnolinyl group. Its molecular formula is C14H14N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide typically involves multiple steps. One common method starts with the preparation of the hexahydrocinnolinyl intermediate, which is then coupled with nicotinamide under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate: This compound shares a similar hexahydrocinnolinyl group but differs in its other functional groups.

    Other nicotinamide derivatives: Compounds with similar nicotinamide moieties but different substituents.

Uniqueness

2-hydroxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-12-7-8-6-9(3-4-11(8)17-18-12)16-14(21)10-2-1-5-15-13(10)20/h1-2,5,7,9H,3-4,6H2,(H,15,20)(H,16,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTDWFLCYMYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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